molecular formula C17H8Cl2F3NO3 B2482718 6,8-dichloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide CAS No. 313669-72-6

6,8-dichloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B2482718
CAS No.: 313669-72-6
M. Wt: 402.15
InChI Key: OXGFIYRDLWKSJM-UHFFFAOYSA-N
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Description

6,8-dichloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of chloro, trifluoromethyl, and carboxamide functional groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of chloro groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed to introduce chloro groups at the desired positions.

    Attachment of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the carboxamide group: This can be accomplished through the reaction of the chromene derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced chromene derivatives.

    Substitution: Formation of substituted chromene derivatives with new functional groups replacing the chloro groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6,8-dichloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of chloro and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    6,8-dichloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide: Lacks the trifluoromethyl group.

    6-chloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide: Has only one chloro group.

    2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide: Lacks both chloro groups.

Uniqueness

The presence of both chloro and trifluoromethyl groups in 6,8-dichloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide contributes to its unique chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets. These features make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

6,8-dichloro-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2F3NO3/c18-10-4-8-5-12(16(25)26-14(8)13(19)7-10)15(24)23-11-3-1-2-9(6-11)17(20,21)22/h1-7H,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGFIYRDLWKSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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